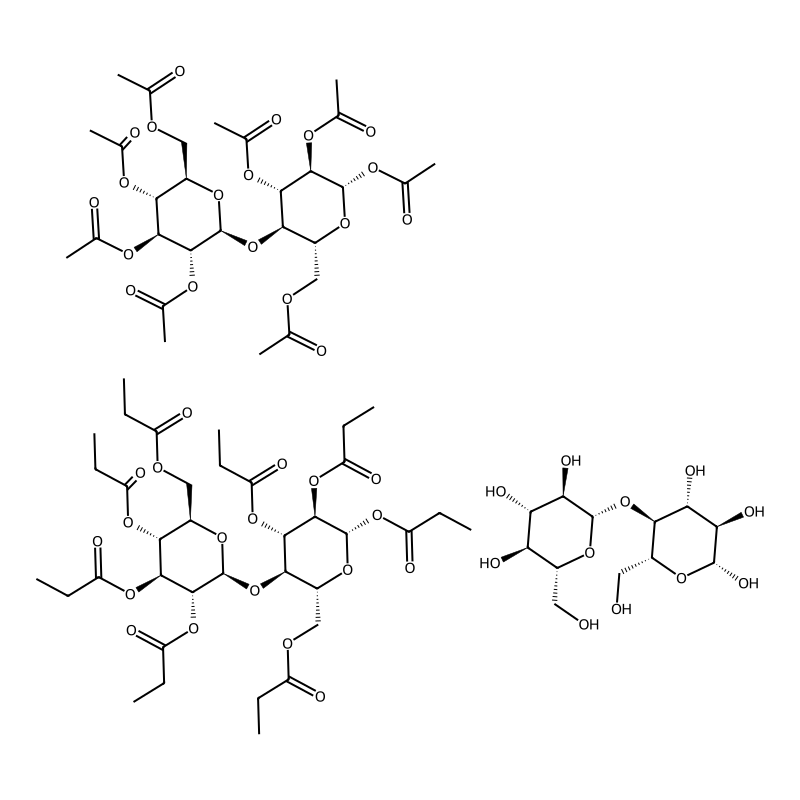

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[(2R,3S,4R,5R,6R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol;[(2R,3R,4S,5R,6S)-4,5,6-triacetyloxy-3-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate;[(2R,3R,4S,5R,6S)-4,5,6-tri(propanoyloxy)-3-[(2S,3R,4S,5R,6R)-3,4,5-tri(propanoyloxy)-6-(propanoyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl propanoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

The compound identified as (2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[(2R,3S,4R,5R,6R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol is a complex organic molecule with multiple hydroxyl groups and oxane structures. This structure suggests it may participate in various biochemical interactions due to its potential for hydrogen bonding and steric effects. The presence of multiple stereocenters indicates that it can exist in several stereoisomeric forms, which can significantly influence its biological activity and chemical reactivity.

As there is no known function or application for this compound, its mechanism of action is not documented. However, similar sugar-based molecules with various functional groups can have diverse functions. They can be involved in cell signaling, act as substrates for enzymes, or have roles in molecular recognition [].

- Wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and lab coat.

- Working in a well-ventilated fume hood.

- Following safe handling procedures for organic solvents that might be used during research with this molecule.

- Hydrolysis Reactions: Involving the cleavage of acyl groups under acidic or basic conditions.

- Acetylation: The presence of hydroxyl groups makes it susceptible to acetylation, forming esters.

- Oxidation-Reduction Reactions: Hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.

- Glycosidic Bond Formation: The oxane structures suggest potential for glycosidic bond formation with other sugars or alcohols

The biological activity of this compound is likely influenced by its structural complexity. Compounds with similar structures often exhibit significant biological properties such as:

- Antioxidant Activity: Due to the presence of multiple hydroxyl groups which can scavenge free radicals.

- Antimicrobial Properties: Many polyol compounds demonstrate activity against bacteria and fungi.

- Enzyme Inhibition: The ability to interact with various enzymes could lead to inhibition or modulation of metabolic pathways .

Synthesis of such complex compounds typically involves multi-step organic synthesis techniques:

- Starting Materials: Simple sugars or sugar alcohols as precursors.

- Protecting Group Strategies: To selectively modify hydroxyl groups while preventing unwanted reactions.

- Functional Group Transformations: Including oxidation, reduction, and acylation to introduce desired functional groups.

- Coupling Reactions: To link different sugar moieties through glycosidic bonds.

Advanced techniques like microwave-assisted synthesis or enzymatic methods may also be employed for efficiency and specificity

The applications of this compound are diverse:

Interaction studies focus on how this compound interacts with biological macromolecules:

- Protein Binding Studies: Assessing how the compound binds to proteins can provide insight into its mechanism of action.

- Enzyme Kinetics: Evaluating the inhibition or activation of specific enzymes can elucidate its biological pathways.

- Cell Culture Assays: Testing the compound on various cell lines can reveal cytotoxicity or therapeutic effects .

This compound shares structural similarities with several other polyol-based compounds. Here are notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Glucose | Simple hexose | Primary energy source in cells |

| Mannitol | Sugar alcohol | Used as a diuretic and sweetener |

| Sorbitol | Sugar alcohol | Commonly used as a sugar substitute |

| Xylitol | Sugar alcohol | Known for dental health benefits |

The uniqueness of the compound lies in its complex multi-functional structure that combines characteristics from both sugar and polyol classes, potentially leading to unique biological activities not found in simpler compounds .

Solvent-Free Transesterification Protocols for Sucrose Acylation

Solvent-free systems have emerged as sustainable alternatives to traditional methods reliant on dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Key advancements include:

- Reaction Optimization: Transesterification of sucrose with fatty acid methyl esters (e.g., methyl palmitate) achieves 40–74% conversion at 100–140°C using potassium carbonate or sodium stearate as catalysts. Magnesium stearate (5–15 wt%) acts as a compatibility agent, homogenizing the mixture and reducing caramelization.

- Productivity and Selectivity: Higher emulsifier concentrations (15 wt%) reduce reaction times but increase polysubstitution. Potassium palmitate enhances monoester selectivity (68 wt%) compared to commercial emulsifiers (≤50 wt%).

- Mechanistic Insights: The reaction follows a pseudo-first-order kinetic model, with activation energies of 60–80 kJ/mol for monoester formation.

Table 1: Performance of solvent-free transesterification under varying conditions

| Temperature (°C) | Catalyst (wt%) | Emulsifier (wt%) | Conversion (%) | Monoester Yield (%) |

|---|---|---|---|---|

| 100 | K₂CO₃ (5) | Mg stearate (10) | 40 | 68 |

| 125 | Na stearate (10) | None | 74 | 55 |

| 140 | K palmitate (15) | K palmitate (15) | 82 | 72 |

Recent innovations employ deep eutectic solvents (e.g., sucrose/KOH/magnesium stearate) to form homogeneous melts at 125°C, achieving 74% total ester yield (41% monoesters).

Enzymatic Esterification Strategies Using Candida antarctica Lipase

Enzymatic methods offer regioselectivity and mild reaction conditions (30–70°C). Candida antarctica lipase B (CALB) catalyzes sucrose esterification with vinyl esters or fatty acids:

- Solvent Systems: CALB operates efficiently in solvent-free media or hydrophilic solvents (e.g., 45% pyridine), achieving 90% yield in 10 hours.

- Regioselectivity: CALB preferentially acylates the C-6 and C-6' positions of sucrose, minimizing polysubstitution. For example, 6-O-stearoyl sucrose is synthesized with >90% purity.

- Kinetic Analysis: Substrate conversion follows Michaelis-Menten kinetics, with Kₘ values of 0.03–0.05 M for sucrose and 0.1–0.2 M for vinyl esters.

Table 2: Enzymatic esterification of sucrose with vinyl laurate

| Enzyme Loading (wt%) | Time (h) | Conversion (%) | Monoester Content (%) |

|---|---|---|---|

| 0.4 | 10 | 90.5 | 95 |

| 0.3 | 8 | 85.2 | 92 |

| 0.2 | 6 | 76.8 | 88 |

Notably, CALB retains >80% activity after five cycles, underscoring its industrial viability.

Catalytic Systems for Regioselective Acetylation/Propionylation

Regioselective acylation remains challenging due to sucrose’s eight hydroxyl groups. Advances include:

- Tin-Based Catalysts: Distannoxane diacetate (DSDA) enables 6-O-acetylation with 74% yield at 20–45°C, minimizing diesters (<15%).

- Polymer-Supported Reagents: Tin(IV)-functionalized polymers achieve 98% regioselectivity for the C-6 position in DMF.

- Enzymatic Acetylation: Thermomyces lanuginosus lipase acetylates sucrose at C-3 and C-4 positions in ionic liquids, yielding 85% monoacetates.

Table 3: Regioselective acetylation of sucrose using DSDA

| Acylating Agent | Temperature (°C) | Catalyst (mol%) | 6-O-Acetate Yield (%) |

|---|---|---|---|

| Acetic anhydride | 20 | 10 | 74 |

| Benzoic anhydride | 45 | 15 | 63 |

| Propionic anhydride | 30 | 12 | 68 |

Propionylation follows similar trends, with potassium carbonate in DMF yielding 70–80% 6-O-propionyl sucrose.

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Melting Point

Other CAS

Use Classification

General Manufacturing Information

XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).

Dates

KJ. Rifampin Stability and Solution Concentration Enhancement through Amorphous

Solid Dispersion in Cellulose ω-Carboxyalkanoate Matrices. J Pharm Sci. 2017 Jun

7. pii: S0022-3549(17)30428-8. doi: 10.1016/j.xphs.2017.05.036. [Epub ahead of

print] PubMed PMID: 28601524.

2: Aziz A, Khamees N, Mohamed TA, Derar AR. Comparative Study of PVC-Free

All-Solid-State, PVC Membrane, and Carbon Paste Ion-Selective Electrodes for the

Determination of Dapoxetine Hydrochloride in Pharmaceutical Formulation. J AOAC

Int. 2016 Nov 1;99(6):1499-1504. doi: 10.5740/jaoacint.16-0089. Epub 2016 Sep 1.

PubMed PMID: 27590599.

3: Narang RS, Narang JK. Nanomedicines for dental applications-scope and future

perspective. Int J Pharm Investig. 2015 Jul-Sep;5(3):121-3. doi:

10.4103/2230-973X.160843. PubMed PMID: 26258052; PubMed Central PMCID:

PMC4522860.

4: Obeidat WM, Alzoubi NM. Controlled-release cellulose esters matrices for

water-soluble diclofenac sodium: compression and dissolution studies. Pharmazie.

2014 Feb;69(2):96-103. PubMed PMID: 24640597.